

Meclocycline: A Detailed Examination of its Physicochemical Properties and Molecular Structure

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Compound of Interest		
Compound Name:	Meclocycline	
Cat. No.:	B608961	Get Quote

Meclocycline is a broad-spectrum antibiotic belonging to the tetracycline class.[1] Historically used in topical formulations for skin infections like acne vulgaris, its production for medical use has largely been discontinued.[2] This guide provides an in-depth analysis of the molecular structure and physicochemical properties of **Meclocycline**, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Stereochemistry

Meclocycline, a semi-synthetic derivative of chlortetracycline, is characterized by a four-ring carbocyclic structure that is fundamental to all tetracyclines. Its chemical formula is C₂₂H₂₁ClN₂O₈, and its IUPAC name is (4S,4aR,5S,5aR,12aS)-7-Chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methylene-1,11-dioxo-2-naphthacenecarboxamide.

The molecule possesses a complex stereochemistry with multiple chiral centers, which are crucial for its biological activity. The core structure features a polycyclic naphthacene carboxamide backbone with various functional groups, including a dimethylamino group at position 4, which is characteristic of tetracyclines and important for its antibacterial activity. The presence of a chloro group at position 7 and a methylene group at position 6 further defines its specific structure.

Physicochemical Properties



The physicochemical properties of **Meclocycline** are summarized in the table below. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

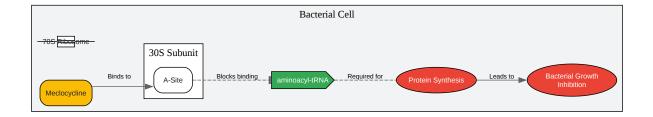
Property	Value
Molecular Formula	C22H21CIN2O8
Molecular Weight	476.9 g/mol
CAS Number	2013-58-3
Appearance	The sulfosalicylate salt is a bright yellow, crystalline powder.
Melting Point	The sulfosalicylate salt has a melting point of >193°C with decomposition.
Solubility	Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, and Methanol. The sulfosalicylate salt is slightly soluble in water. It is also described as being practically insoluble in water.
pKa	Specific pKa values for Meclocycline are not readily available. For the parent compound, tetracycline, pKa values are approximately 3.3, 7.7, and 9.7.
LogP	A specific LogP value for Meclocycline is not available. The related compound, demeclocycline, has a LogP of 0.2.

Mechanism of Action

Similar to other tetracycline antibiotics, **Meclocycline** exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[1] The drug binds to the 30S ribosomal subunit, a key component of the bacterial ribosome.[2][3] This binding event physically blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[3] Consequently, the elongation of the



polypeptide chain is halted, preventing the synthesis of essential proteins required for bacterial growth and replication.[2]



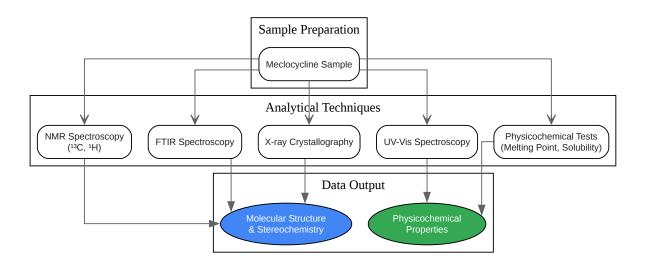
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Mechanism of Meclocycline's antibacterial action.

Experimental Protocols for Characterization

The determination of the physicochemical properties and structural elucidation of **Meclocycline** involves several standard analytical techniques.





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General workflow for the characterization of **Meclocycline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like **Meclocycline**.

• ¹H and ¹³C NMR: These experiments provide detailed information about the carbon-hydrogen framework of the molecule. For tetracyclines, ¹³C NMR spectra are often recorded in deuterated dimethyl sulfoxide (DMSO-d6) or deuterium oxide (D²O).[4] The chemical shifts and coupling constants of the various protons and carbons allow for the assignment of the complete molecular structure and confirmation of its stereochemistry.[4][5] Techniques such as proton noise-decoupled spectra and off-resonance decoupled spectra are employed to simplify the spectra and aid in interpretation.[4]

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the **Meclocycline** molecule.



- Sample Preparation: The sample is typically prepared as a thin film or a dried pellet.[6] For solid samples, they can be incorporated into a potassium bromide (KBr) pellet or analyzed using an attenuated total reflectance (ATR) accessory.
- Data Interpretation: The resulting spectrum shows absorption bands corresponding to specific vibrational frequencies of chemical bonds. For tetracyclines, characteristic peaks for O-H, N-H, C-H, C=O, and C=C bonds can be identified to confirm the presence of hydroxyl, amide, and aromatic functionalities.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis.

• Procedure: A solution of **Meclocycline** is prepared in a suitable solvent, such as ethanol or a buffered aqueous solution.[7] The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm for tetracyclines) to determine the wavelength(s) of maximum absorbance (λmax).[8] For tetracycline hydrochloride, λmax values have been observed at approximately 213, 271, 344, and 363 nm in aqueous solution.[9] This data can be used to quantify the concentration of the drug in solution based on the Beer-Lambert law.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in its crystalline state.[10]

Methodology: A suitable single crystal of Meclocycline is grown and mounted on a
diffractometer. The crystal is then irradiated with X-rays, and the resulting diffraction pattern
is collected.[11] By analyzing the positions and intensities of the diffracted X-rays, the
electron density map of the molecule can be calculated. This map is then used to determine
the precise spatial arrangement of every atom in the molecule, confirming its connectivity,
stereochemistry, and conformation.[10] This technique is invaluable for the unambiguous
determination of the absolute configuration of chiral centers.



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